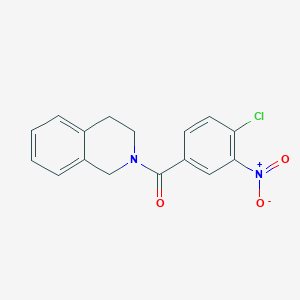![molecular formula C14H14Cl2N2O2S B5885876 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide, also known as DCDMF, is a chemical compound that has been widely used in scientific research. This compound belongs to the sulfonamide family and has been found to have various biochemical and physiological effects. DCDMF has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide is not fully understood. However, studies have suggested that the compound inhibits the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase activity has been shown to have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide has several advantages for lab experiments. The compound is readily available and can be synthesized using simple methods. This compound is stable and has a long shelf life, making it easy to store and transport. However, this compound has some limitations. The compound has poor solubility in water, making it challenging to use in aqueous solutions. This compound is also relatively expensive compared to other sulfonamides.
Orientations Futures
There are several future directions for research on 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide. One of the significant areas of research is the development of this compound derivatives with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, osteoporosis, and glaucoma. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its physiological effects fully.
Méthodes De Synthèse
2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide can be synthesized using different methods. One of the common methods involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(dimethylamino)aniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed using various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide has been used in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of cancer and other diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been used as a tool for studying the structure-activity relationship of sulfonamides.
Propriétés
IUPAC Name |
2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-18(2)12-6-4-11(5-7-12)17-21(19,20)14-9-10(15)3-8-13(14)16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVCQBBROOYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)

![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)


![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
